Imidazo[1,2-a]pyridin-2-ylmethanol
Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethanol is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science. This compound is recognized for its unique structural properties, which make it a valuable scaffold in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridin-2-ylmethanol can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and reduction steps. For example, the reaction between 2-aminopyridine and an aryl aldehyde in the presence of a catalyst such as iodine can yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions, which are efficient and cost-effective. These reactions often use readily available starting materials and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanol involves its interaction with specific molecular targets. For example, in medicinal applications, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on proteins, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but may have different substituents.
Imidazo[1,2-a]pyrazine: Another related compound with a similar fused ring system but different nitrogen positioning.
Imidazo[1,5-a]pyridine: Similar in structure but with a different fusion pattern of the rings.
Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHYEIJSUUKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383760 | |
Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82090-52-6 | |
Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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